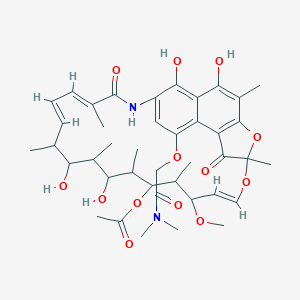
Rifamycin B dimethylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rifamycin B dimethylamide is a derivative of rifamycin B, a natural antibiotic produced by the bacterium Amycolatopsis mediterranei. Rifamycin B dimethylamide has been shown to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria.
Wirkmechanismus
The mechanism of action of rifamycin B dimethylamide involves the inhibition of bacterial RNA synthesis. Rifamycin B dimethylamide binds to the beta subunit of bacterial RNA polymerase, preventing the enzyme from synthesizing RNA. This leads to the inhibition of bacterial growth and ultimately, bacterial death.
Biochemical and Physiological Effects:
Rifamycin B dimethylamide has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been shown to have minimal effects on the host microbiome, making it a promising candidate for the treatment of bacterial infections. Rifamycin B dimethylamide has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Rifamycin B dimethylamide has several advantages for use in lab experiments. It exhibits potent antibacterial activity, making it an effective tool for studying bacterial growth and physiology. It is also well-tolerated in animal models, making it a safe and reliable tool for preclinical studies. However, rifamycin B dimethylamide is not effective against all bacterial species, and its mechanism of action may not be applicable to all bacterial RNA polymerases.
Zukünftige Richtungen
There are several future directions for the study of rifamycin B dimethylamide. One area of research is the development of new derivatives of rifamycin B dimethylamide with improved antibacterial activity and pharmacokinetic properties. Another area of research is the study of rifamycin B dimethylamide in combination with other antibiotics, which may enhance its antibacterial activity. Additionally, the use of rifamycin B dimethylamide in the treatment of inflammatory diseases warrants further investigation. Overall, the study of rifamycin B dimethylamide has the potential to lead to the development of new antibiotics and therapies for bacterial infections and inflammatory diseases.
Synthesemethoden
The synthesis of rifamycin B dimethylamide involves the reaction of rifamycin B with dimethylamine in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method has been optimized to produce rifamycin B dimethylamide on a large scale for commercial use.
Wissenschaftliche Forschungsanwendungen
Rifamycin B dimethylamide has been extensively studied for its antibacterial properties. It has been shown to exhibit potent activity against a wide range of bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. Rifamycin B dimethylamide has also been shown to be effective against antibiotic-resistant strains of bacteria, making it a promising candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
17607-33-9 |
|---|---|
Molekularformel |
C41H54N2O13 |
Molekulargewicht |
782.9 g/mol |
IUPAC-Name |
[(9E,19E,21E)-27-[2-(dimethylamino)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C41H54N2O13/c1-19-13-12-14-20(2)40(51)42-26-17-28(53-18-29(45)43(9)10)30-31(36(26)49)35(48)24(6)38-32(30)39(50)41(8,56-38)54-16-15-27(52-11)21(3)37(55-25(7)44)23(5)34(47)22(4)33(19)46/h12-17,19,21-23,27,33-34,37,46-49H,18H2,1-11H3,(H,42,51)/b13-12+,16-15+,20-14+ |
InChI-Schlüssel |
VRPOMUTWCLUKGH-VATGUWRCSA-N |
Isomerische SMILES |
CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)C)\C |
SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)C)C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)
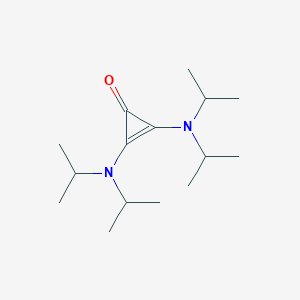
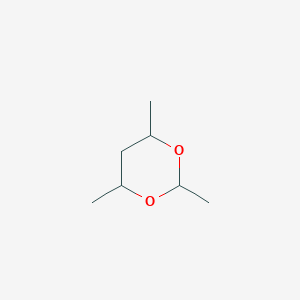
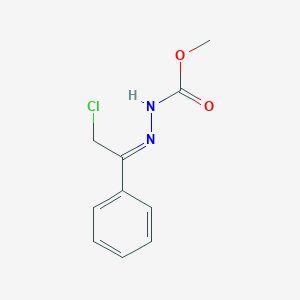

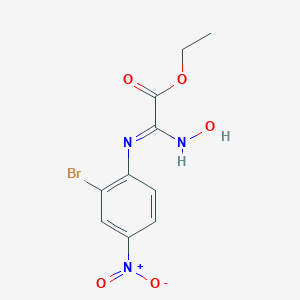
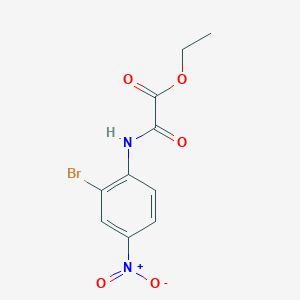
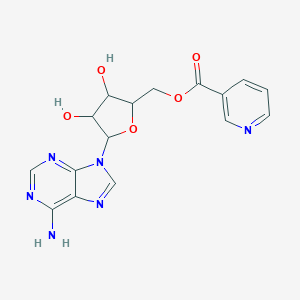
![2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B231547.png)
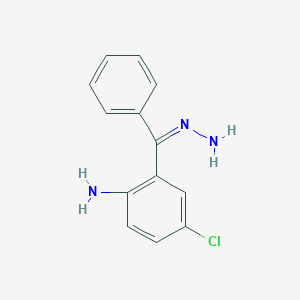
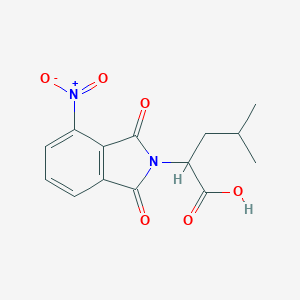
![1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-](/img/structure/B231553.png)